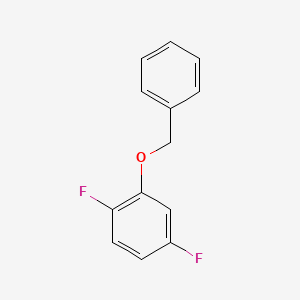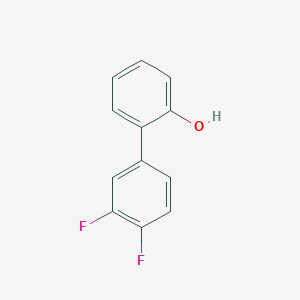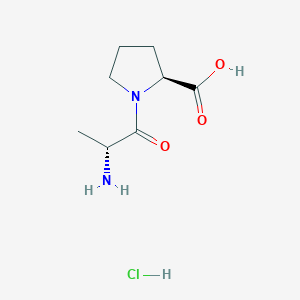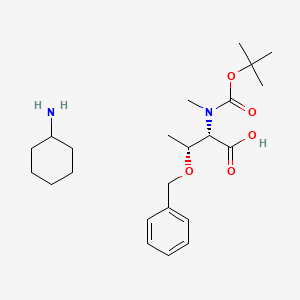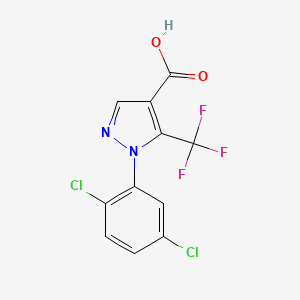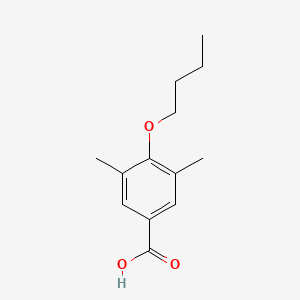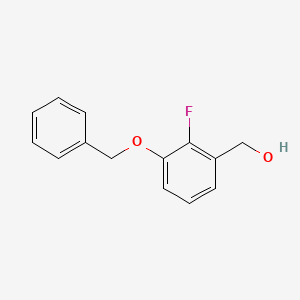
(2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is a novel organic compound with a wide range of applications in scientific research and lab experiments. It has been studied extensively due to its unique chemical structure and advantageous properties.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has a wide range of applications in scientific research. It has been used as a model compound in studies of the effects of aromaticity on the reactivity of organic compounds. It has also been used to study the effects of fluorination on the reactivity of organic compounds. Additionally, it has been used in studies of the effects of steric hindrance on the reactivity of organic compounds.
Wirkmechanismus
The mechanism of action of (2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is not yet fully understood. However, it is believed that the compound acts by altering the reactivity of organic compounds due to its unique chemical structure. Specifically, the presence of the fluorine atom and the methylthiophen-2-yl group on the compound are believed to increase the reactivity of organic compounds. Additionally, the presence of the double bond between the two carbon atoms is believed to increase the reactivity of organic compounds.
Biochemical and Physiological Effects
(2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has not been studied extensively for its biochemical and physiological effects. However, it is believed that the compound may have potential applications in the treatment of certain diseases. Specifically, the compound may have potential applications in the treatment of cancer due to its ability to alter the reactivity of organic compounds. Additionally, the compound may have potential applications in the treatment of neurological disorders due to its ability to alter the reactivity of organic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has several advantages and limitations for use in lab experiments. One advantage of the compound is that it is relatively stable and can be stored for long periods of time without significant degradation. Additionally, the compound is relatively cost-effective and can be synthesized in large quantities. However, the compound is also highly reactive and therefore poses a risk of explosion if not handled with care. Additionally, the compound is also toxic and should be handled with extreme caution.
Zukünftige Richtungen
There are several potential future directions for (2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one. One potential direction is to further study the compound’s biochemical and physiological effects. Specifically, the compound could be studied for its potential applications in the treatment of cancer and neurological disorders. Additionally, the compound could be studied for its potential applications in the development of new drugs and treatments. Furthermore, the compound could be studied for its potential applications in the development of new materials and technologies.
Synthesemethoden
(2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one can be synthesized using a variety of methods. One method involves the reaction of 4-fluorobenzaldehyde with 3-methylthiophen-2-ylacetylene in the presence of sodium hydroxide, followed by the addition of hydrochloric acid. This method yields a yield of up to 95% and is relatively cost-effective. Another method involves the reaction of 4-fluorobenzaldehyde and 3-methylthiophen-2-ylacetylene in the presence of a catalytic amount of copper(II) chloride. This method yields a yield of up to 98% and is relatively quick.
Eigenschaften
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FOS/c1-10-8-9-17-14(10)7-6-13(16)11-2-4-12(15)5-3-11/h2-9H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWSUUXZRBNUCS-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Fluorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

